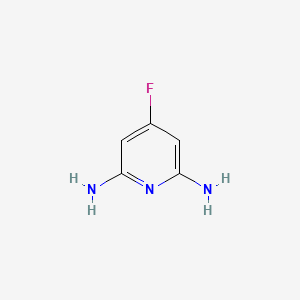
4-Fluoropyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridine-2,6-diamine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 4-Fluoropyridine-2,6-diamine, and how are reaction conditions optimized?
The synthesis of this compound typically involves halogenation or coupling reactions. For example, Pd-catalyzed cross-coupling with fluorinating agents (e.g., Selectfluor) can introduce fluorine at the 4-position of the pyridine ring. Evidence from analogous compounds suggests that iodination or chlorination of 2,6-diaminopyridine derivatives, followed by halogen exchange (e.g., using KF or AgF), is a viable route . Optimization includes controlling temperature (60–120°C), solvent polarity (DMF or DMSO), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos) to minimize side reactions like dehalogenation or over-fluorination.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify fluorine-induced deshielding effects (e.g., δ ~150–160 ppm for C-F in ¹³C NMR) and coupling patterns (³J₃-F ~10–15 Hz).
- Mass spectrometry (HRMS-ESI) : For molecular ion validation (e.g., [M+H]+ at m/z 142.05).
- X-ray crystallography : Tools like SHELXL and ORTEP-III refine crystal structures, revealing bond angles and hydrogen-bonding networks critical for reactivity studies.
Advanced Research Questions
Q. How can competing side reactions (e.g., ring-opening or polymerization) be suppressed during fluorination?
Side reactions are mitigated by:
- Protecting groups : Temporarily blocking reactive amines (e.g., with Boc or Fmoc) to prevent nucleophilic attack during fluorination.
- Low-temperature kinetics : Slow addition of fluorinating agents at –20°C to reduce exothermic decomposition.
- Catalyst tuning : Using Pd/Cu bimetallic systems to enhance selectivity for C-F bond formation over C-Cl or C-I pathways .
Q. What role does fluorine substitution play in the biological activity of this compound derivatives?
Fluorine enhances metabolic stability and bioavailability by:
- Electron-withdrawing effects : Stabilizing charge in intermediates during enzymatic interactions.
- Hydrogen-bond modulation : Altering binding affinity in target proteins (e.g., kinase inhibitors like ilginatinib, where fluorophenyl groups improve potency) . Structure-activity relationship (SAR) studies on TLR7 agonists show fluorine’s impact on Toll-like receptor binding, validated via in vitro assays (IC₅₀ < 1 µM).
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). Parameters include:
- Fukui indices : Identifying electrophilic centers (C-4 fluorine as a leaving group).
- Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to match experimental kinetics .
Q. How does microbial metabolism affect the environmental stability of this compound?
Studies on pyridine-2,6-diamine derivatives show microbial oxidation via Burkholderia sp. MAK1 leads to hydroxylation or N-oxide formation. However, fluorinated analogs resist degradation due to C-F bond strength, requiring specialized consortia for biodegradation. HPLC-MS and toxicity assays (e.g., Microtox) assess persistence .
属性
CAS 编号 |
911424-17-4 |
|---|---|
分子式 |
C5H6FN3 |
分子量 |
127.12 g/mol |
IUPAC 名称 |
4-fluoropyridine-2,6-diamine |
InChI |
InChI=1S/C5H6FN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9) |
InChI 键 |
HVYSZPRLOPSEJQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(N=C1N)N)F |
规范 SMILES |
C1=C(C=C(N=C1N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















